4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide
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Overview
Description
4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
The synthesis of 4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide typically involves multiple steps, including the formation of the indole core, sulfonation, and subsequent functionalization with the cyclohexyl and methylsulfonyl groups. One common synthetic route starts with the preparation of 1H-indole-2-carboxylic acid, which is then subjected to sulfonation using reagents such as sulfonyl chlorides. The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the methylsulfonyl group is added via a sulfonamide formation reaction .
Chemical Reactions Analysis
4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-cyclohexyl-4-methylbenzenesulfonamide: Similar in structure but lacks the indole moiety, which may affect its biological activity.
N-cyclohexyl-1-(methylsulfonyl)-4-piperidinecarboxamide:
Properties
Molecular Formula |
C21H26N2O4S2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-cyclohexyl-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S2/c1-28(24,25)23-14-13-18-15-19(9-12-21(18)23)22-29(26,27)20-10-7-17(8-11-20)16-5-3-2-4-6-16/h7-12,15-16,22H,2-6,13-14H2,1H3 |
InChI Key |
VUGCWPLSJRIVEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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